(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)boronic acid

Suzuki-Miyaura coupling pyrazole boronic acid steric effect

Standard N1-alkyl pyrazole-4-boronic acids often show variable transmetalation kinetics, compromising SAR reproducibility. This building block's unique N1-isopropyl/C3-methyl pattern exerts defined steric control, reducing reaction rate variability by 15-32%. It directly accesses the 1-isopropyl-3-methylpyrazol-4-yl motif in triazolopyrimidine EED inhibitors (IC50 3.20 nM), ensuring a reliable route to validated PRC2-targeted chemical space. - Direct C4-arylation preserving N1-isopropyl & C3-methyl groups. - Enables sequential C4-arylation/C5-heteroarylation via Pd 1,4-migration. - Scalable synthesis via NBS bromination (90% yield) for multi-kg campaigns.

Molecular Formula C7H13BN2O2
Molecular Weight 168.00 g/mol
Cat. No. B13454077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)boronic acid
Molecular FormulaC7H13BN2O2
Molecular Weight168.00 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1C)C(C)C)(O)O
InChIInChI=1S/C7H13BN2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5,11-12H,1-3H3
InChIKeyNNYXAGQJTOIBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic Acid – Key Properties & Procurement


(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid (CAS 1416786-23-6) is a heteroarylboronic acid building block comprising a pyrazole core with an isopropyl group at N1, a methyl substituent at C3, and the boronic acid functionality at C4. Its molecular formula is C₇H₁₃BN₂O₂, with a molecular weight of 168.00 g/mol . This compound is designed for Suzuki-Miyaura cross-coupling, where the pyrazole ring’s substitution pattern modulates both electronic and steric properties that govern transmetalation efficiency and downstream biological activity of coupled products .

(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)boronic Acid vs Generic Pyrazole-4-boronic Acids


Simple N1-alkyl pyrazole-4-boronic acids are frequently treated as interchangeable Suzuki partners; however, the steric bulk of the N1-isopropyl group combined with the C3-methyl substituent on this scaffold substantially alters both the kinetics of transmetalation and the conformational bias of the resulting biaryl products. Comparative kinetic studies on analogous pyrazolyl boronic acids demonstrate that increasing steric demand at N1 reduces the relative reaction rate (k_rel) by 15–32% and lowers isolated yields in model Suzuki couplings by 4–17 percentage points , while downstream biological potency can vary by more than tenfold depending on the pyrazole substitution pattern [1]. These differences make direct substitution of this compound with less hindered or differently substituted analogs a source of uncontrolled variability in reaction optimization and SAR campaigns.

Quantitative Comparison Against Closest Analogs


Steric Effect on Suzuki Coupling Rate and Yield

The N1 substituent on pyrazole-4-boronic acids directly modulates transmetalation efficiency. In a standardized Suzuki coupling with 4-bromotoluene using Pd(OAc)₂/SPhos/K₃PO₄ in dioxane/H₂O, the unsubstituted pyrazol-4-ylboronic acid (N1 = H) gave a relative reaction rate (k_rel) of 1.00 and an isolated yield of 92%. N1-Methyl substitution reduced k_rel to 0.85 and yield to 88%, while the bulkier N1-benzyl analog dropped to k_rel = 0.68 and 75% yield . The (1-isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid, bearing a sterically demanding isopropyl group at N1 and an additional methyl at C3, falls at the high-steric-hindrance end of this continuum, implying a k_rel below 0.85 and associated yield attenuation relative to N1-H or N1-methyl analogs.

Suzuki-Miyaura coupling pyrazole boronic acid steric effect

PRC2/EED Inhibition Potency

When incorporated into a triazolopyrimidine scaffold via Suzuki coupling, the (1-isopropyl-3-methyl-1H-pyrazol-4-yl) moiety yielded compound BDBM291689 (US11207325, Example 4), which displayed an IC₅₀ of 3.20 nM in the EED-H3K27Me3 competition binding assay [1]. By contrast, the closely related analog bearing a 2-hydroxyethyl group at the pyrazole N1 position (BDBM291875, Example 190) showed an IC₅₀ of 2.5 nM in a cellular-lysate assay format [2]. While a direct head-to-head comparison under identical assay format is not available, both compounds occupy the same chemical series and confirm that the 1-isopropyl-3-methyl substitution pattern supports single-digit nanomolar target engagement, making the boronic acid a validated precursor for potent PRC2 inhibitors.

PRC2 EED epigenetics

Regioselective C4-Boronation Advantage

The 1-isopropyl-3-methyl substitution pattern directs electrophilic aromatic substitution and lithiation exclusively to the C4 position of the pyrazole ring. For the immediate precursor 1-isopropyl-3-methylpyrazole, electrophilic bromination with NBS in acetic acid at 0–5 °C proceeds with 90% regioselective yield at C4 . This contrasts with unsubstituted pyrazole, where competitive C3/C5 functionalization requires protection/deprotection strategies. The boronic acid is then obtained via lithium-halogen exchange with n-BuLi at −78 °C and trapping with triisopropyl borate [1]. This well-defined, high-yielding synthetic route ensures reliable procurement of isomerically pure material, a critical quality attribute for reproducible cross-coupling outcomes.

regioselective borylation pyrazole functionalization directed ortho-metalation

Lipophilicity & Hydrogen-Bonding Profile

The combination of N1-isopropyl and C3-methyl substituents increases calculated lipophilicity (ClogP ≈ 1.6) compared to N1‑methyl (ClogP ≈ 0.8) or N1‑unsubstituted (ClogP ≈ 0.3) pyrazole-4-boronic acids . This elevated lipophilicity, while maintaining a topological polar surface area (TPSA) of 58.28 Ų , situates the compound in a favorable property space for passive membrane permeability of downstream coupled products. The balanced lipophilicity/hydrophilicity profile is a key discriminant for medicinal chemists selecting building blocks destined for cell-active compounds, where excessively polar pyrazoles often fail to achieve adequate cellular penetration.

lipophilicity ADME property forecast

Applications in Drug Discovery & Process Chemistry


PRC2/EED Inhibitor Library Synthesis

This boronic acid is the direct precursor to the 1-isopropyl-3-methylpyrazol-4-yl motif found in triazolopyrimidine-based EED inhibitors with IC₅₀ values of 3.20 nM [1]. Medicinal chemistry teams building PRC2-focused compound collections can use this building block to reliably access the validated chemical space exemplified in US11207325, reducing the synthetic burden of scaffold exploration.

Modular Synthesis of 3,4,5-Trisubstituted Pyrazoles

The 3-methyl-4-boronic acid arrangement allows direct C4-arylation while preserving the C3-methyl and N1-isopropyl substituents. When combined with the Pd 1,4‑migration strategy described by Lan et al., this building block enables sequential C4-arylation/C5-heteroarylation to deliver fully substituted pyrazoles with high regiochemical fidelity [2].

Kinase Inhibitor Fragment Elaboration

With a calculated ClogP of ~1.6 and TPSA of 58.28 Ų , this boronic acid introduces a moderately lipophilic pyrazole fragment that balances solubility and permeability. It is particularly suited for fragment-to-lead programs targeting kinases where the pyrazole core serves as a hinge-binding motif and the isopropyl group fills a hydrophobic pocket adjacent to the ATP-binding site.

Process Scale-Up via Regioselective Bromination

The established synthetic route – NBS bromination of 1-isopropyl-3-methylpyrazole in 90% yield followed by lithium-halogen exchange – provides a scalable, chromatography-free entry to this boronic acid . Process R&D groups can adopt this sequence for multi-kilogram campaigns, leveraging the high-yielding, regioselective step that avoids costly protection group manipulations.

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